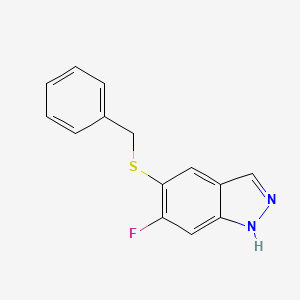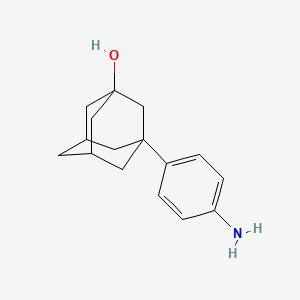
3-(4-Aminophenyl)adamantan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Aminophenyl)adamantan-1-ol is a chemical compound with the molecular formula C16H21NO . It is also known as 3-Amino-1-adamantanol . The average mass of this compound is 167.248 Da and the monoisotopic mass is 167.131012 Da .
Synthesis Analysis
The synthesis of adamantane-containing diamines, such as this compound, can be achieved by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .Chemical Reactions Analysis
The reaction of adamantan-1-ol with lower alcohols (methanol, ethanol) in the presence of water and an equimolar amount of CuBr2 (with respect to adamantan-1-ol) at 220°C for 4 h gives adamantane in a high yield . Alkylation of 5-(4-nitrophenyl)- and 5-(3-nitrophenyl)-tetrazoles with adamantan-1-ol in H2SO4 occurs exclusively at the N-2 nitrogen atom of the tetrazole ring to form 2-(adamantan-1-yl)-5-nitrophenyl-2H-tetrazoles .科学的研究の応用
Noncovalent Interactions in Adamantane Derivatives
Research on adamantane-1,3,4-thiadiazole hybrids has revealed the significance of noncovalent interactions in these compounds, which are critical for their stability and function. The study by El-Emam et al. (2020) focused on characterizing these interactions using quantum theory and crystallographic analysis, demonstrating the compounds' potential in designing materials with specific properties (El-Emam et al., 2020).
Adamantane in Synthesis and Oxidation Reactions
Khusnutdinov and Oshnyakova (2015) reported on the catalytic oxidation of adamantane, a process relevant to the synthesis of adamantane derivatives like 3-(4-Aminophenyl)adamantan-1-ol. Their findings highlight the compound's foundational role in synthesizing pharmacologically active molecules and industrial applications (Khusnutdinov & Oshnyakova, 2015).
Biomedical Applications
A study on 4-amino-N-adamantylphthalimide demonstrated its use in fluorescence microscopy for visualizing cellular components, indicating the potential biomedical applications of adamantane derivatives in cellular imaging and diagnostics (Benčić et al., 2019).
Cancer Research and Therapeutics
Adamantyl-substituted molecules have been studied for their effects on cancer cell growth and apoptosis. Dawson et al. (2008) explored the impact of replacing the 1-adamantyl or hydroxyl group on the inhibition of cancer cell growth, providing a foundation for developing new cancer therapeutics (Dawson et al., 2008).
Anti-inflammatory and Antimicrobial Properties
Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, highlighting its potential as an anti-inflammatory agent. Their research contributes to understanding how adamantane derivatives can be utilized in developing new therapeutic agents (Al-Tamimi et al., 2014).
将来の方向性
Adamantane-containing compounds, such as 3-(4-Aminophenyl)adamantan-1-ol, have shown promise in various fields of medicinal chemistry. For instance, they have been used in the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole as potential inhibitors of Aurora-A kinase . The excellent comprehensive properties of the adamantane-containing polyimides render these materials promising candidates for a variety of optical and optoelectronic applications .
特性
IUPAC Name |
3-(4-aminophenyl)adamantan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c17-14-3-1-13(2-4-14)15-6-11-5-12(7-15)9-16(18,8-11)10-15/h1-4,11-12,18H,5-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBDRACCBGGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2883155.png)
![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2883156.png)

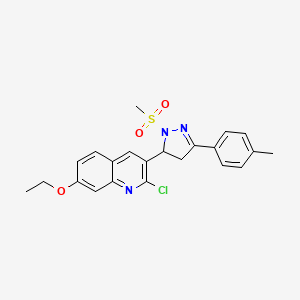

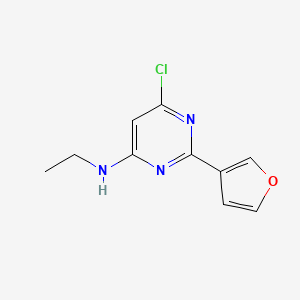
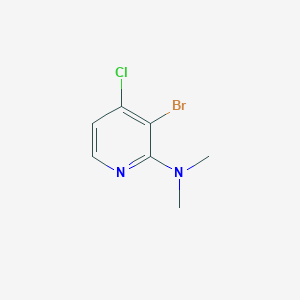
![5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2883170.png)
![4-(Phenylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2883171.png)
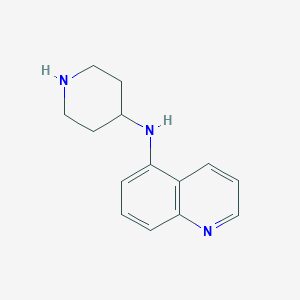
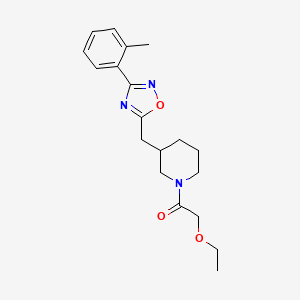
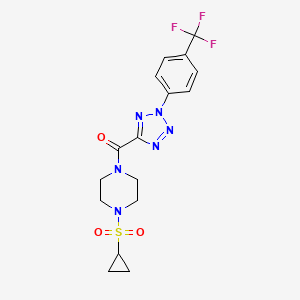
![3-[4-(diethylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B2883176.png)
